molecular formula C12H11N3O B8404837 (2,6-Diamino-Pyridin-4-yl)-phenyl-methanone

(2,6-Diamino-Pyridin-4-yl)-phenyl-methanone

Cat. No. B8404837
M. Wt: 213.23 g/mol
InChI Key: SYNXENOOHLMJDY-UHFFFAOYSA-N
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Patent
US06506772B1

Procedure details

The title compound was prepared in accordance with the general method of example 371 from 2,6-bis-acetylamino-N-methoxy-N-methyl-isonicotinamide and phenylmagnesium bromide. The purification was performed by reversed phase HPLC eluting with an acetonitrile/water gradient Yield: 37%.
Name
2,6-bis-acetylamino-N-methoxy-N-methyl-isonicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([NH:17]C(=O)C)[N:16]=1)[C:8](N(OC)C)=[O:9])(=[O:3])[CH3:2].[C:21]1([Mg]Br)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[NH2:17][C:15]1[CH:14]=[C:7]([C:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:9])[CH:6]=[C:5]([NH2:4])[N:16]=1.[C:1](#[N:4])[CH3:2].[OH2:3] |f:3.4|

Inputs

Step One
Name
2,6-bis-acetylamino-N-methoxy-N-methyl-isonicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)N(C)OC)C=C(N1)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1)C(=O)C1=CC=CC=C1)N
Name
Type
product
Smiles
C(C)#N.O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.